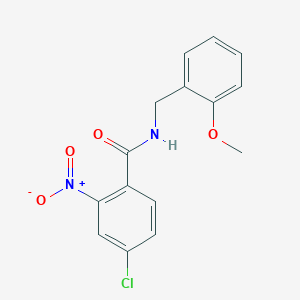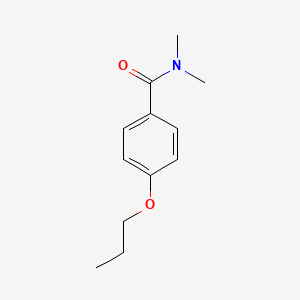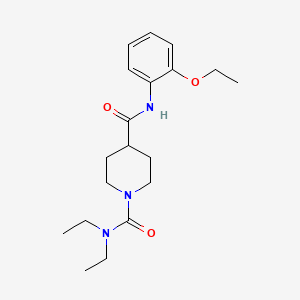![molecular formula C22H18Cl2N4O3 B5326478 8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline, also known as DNQX, is a chemical compound that belongs to the class of quinolines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mecanismo De Acción
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline acts as a competitive antagonist of the AMPA receptors, which are ion channels that mediate the fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the binding of glutamate, the endogenous ligand, and blocks the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the excitatory postsynaptic potential and a reduction in the synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to reduce the excitotoxicity and oxidative stress induced by glutamate in neuronal cultures and animal models. This compound has also been shown to improve the cognitive function and memory impairment in animal models of Alzheimer's disease and traumatic brain injury. However, this compound has been reported to have a toxic effect on some neuronal populations and to induce seizures in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has several advantages for scientific research, including its high potency and selectivity for AMPA receptors, its availability as a commercial product, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its potential toxicity and side effects, its limited solubility in water, and its short half-life in vivo.
Direcciones Futuras
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has been a valuable tool in the study of glutamate receptors and their role in various physiological and pathological conditions. However, there are still many unanswered questions and future directions for research. Some of the possible future directions include:
1. Investigation of the role of AMPA receptors in synaptic plasticity and learning and memory.
2. Development of more potent and selective AMPA receptor antagonists for therapeutic applications.
3. Study of the effects of this compound on other neurotransmitter systems and their interactions with glutamate receptors.
4. Investigation of the mechanisms underlying the toxicity and side effects of this compound and the development of safer alternatives.
5. Evaluation of the therapeutic potential of this compound and other AMPA receptor antagonists in the treatment of neurodegenerative diseases and psychiatric disorders.
In conclusion, this compound is a potent and selective antagonist of the AMPA receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has been a valuable tool in the study of glutamate receptors, and further research is needed to fully understand its therapeutic potential and limitations.
Métodos De Síntesis
The synthesis of 8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline involves the condensation of 2,4-dichlorobenzaldehyde with piperazine and subsequent reaction with 5-nitroanthranilic acid. The final product is obtained by cyclization of the intermediate compound with acetic anhydride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the excitatory neurotransmission mediated by AMPA receptors, which are involved in synaptic plasticity, learning, and memory. This compound has been used to investigate the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, as well as psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O3/c23-16-5-3-15(18(24)14-16)4-8-21(29)27-12-10-26(11-13-27)20-7-6-19(28(30)31)17-2-1-9-25-22(17)20/h1-9,14H,10-13H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCYOBUVMEIKX-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5326400.png)


![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
amine hydrochloride](/img/structure/B5326446.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
